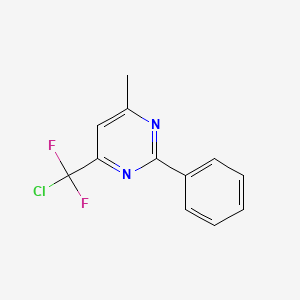

4-(Chlorodifluoromethyl)-6-methyl-2-phenylpyrimidine

Descripción

Propiedades

IUPAC Name |

4-[chloro(difluoro)methyl]-6-methyl-2-phenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClF2N2/c1-8-7-10(12(13,14)15)17-11(16-8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJHFFRDVBLZGRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CC=CC=C2)C(F)(F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chlorodifluoromethyl)-6-methyl-2-phenylpyrimidine typically involves the introduction of the chlorodifluoromethyl group into a pyrimidine ring. One common method is the difluoromethylation of a pre-formed pyrimidine derivative using chlorodifluoromethyl reagents. This process often requires the use of catalysts such as palladium or copper to facilitate the reaction under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 4-(Chlorodifluoromethyl)-6-methyl-2-phenylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorodifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Cross-Coupling Reactions: The pyrimidine ring can undergo cross-coupling reactions with other aromatic compounds, facilitated by metal catalysts.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Cross-Coupling Reactions: Catalysts like palladium or copper, often in the presence of ligands and bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while cross-coupling reactions can produce complex aromatic compounds .

Aplicaciones Científicas De Investigación

While comprehensive information solely focusing on the applications of the compound "4-(Chlorodifluoromethyl)-6-methyl-2-phenylpyrimidine" is limited, the search results provide some related insights:

Herbicidal/Insecticidal Applications:

- 2,6-diethyl-4-methylphenylacetic acid is used as an insecticide in commercially available formulations .

- Novel 2,6-diethyl-4-methylphenyl-substituted tetramic acid derivatives can be used as pesticides and/or herbicides . These can be combined with crop plant tolerance promoter compounds for selective weed control in various crops .

- Certain 3-arylpyrrolidine-2,4-dione derivatives are known to have herbicidal, insecticidal, or acaricidal action .

Medical Applications:

- Tricyclic compounds can inhibit Lp-PLA2 activity and treat diseases such as Alzheimer's, vascular dementia, atherosclerosis, stroke, and diabetic ocular disorders . These compounds can also decrease beta amyloid accumulation in the brain .

Research context

Hydrodechlorination

Mecanismo De Acción

The mechanism of action of 4-(Chlorodifluoromethyl)-6-methyl-2-phenylpyrimidine involves its interaction with specific molecular targets. The chlorodifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The pyrimidine ring can bind to nucleic acids and proteins, influencing various biochemical pathways .

Comparación Con Compuestos Similares

Substituent Effects at Position 4

The ClCF₂ group distinguishes this compound from analogs with alternative substituents at position 4. Key comparisons include:

Key Observations :

Structural and Crystallographic Features

- Dihedral Angles: In 6-methyl-2-phenylpyrimidine derivatives, the phenyl group at position 2 typically forms dihedral angles of 5–15° with the pyrimidine ring, as seen in N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (dihedral angle: 12.8°) .

- Hydrogen Bonding : The ClCF₂ group participates in C–H···F interactions, as observed in similar 6-methyl-2-phenylpyrimidines . These interactions stabilize crystal lattices and influence melting points and solubility.

Actividad Biológica

4-(Chlorodifluoromethyl)-6-methyl-2-phenylpyrimidine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

4-(Chlorodifluoromethyl)-6-methyl-2-phenylpyrimidine, with the molecular formula , is characterized by the presence of a pyrimidine ring substituted with a chlorodifluoromethyl group and a phenyl group. The structural formula can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems. Key areas of research include:

- Antimicrobial Activity : Studies have indicated that 4-(Chlorodifluoromethyl)-6-methyl-2-phenylpyrimidine exhibits significant antimicrobial properties against various bacterial strains. In vitro tests showed effective inhibition of growth for both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Research has suggested that the compound may possess anticancer activity. It has been shown to induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of cell cycle regulators.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that are crucial for cellular metabolism and signaling pathways. This inhibition may lead to therapeutic effects in diseases such as cancer and metabolic disorders.

The mechanism by which 4-(Chlorodifluoromethyl)-6-methyl-2-phenylpyrimidine exerts its biological effects involves several pathways:

- Interaction with Enzymes : The compound binds to active sites of enzymes, altering their activity. For instance, it may inhibit enzymes involved in DNA replication or repair, contributing to its anticancer effects.

- Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death. This is mediated by the activation of caspases and changes in mitochondrial membrane potential.

- Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases, preventing cancer cells from proliferating.

Research Findings and Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against E. coli and Staphylococcus aureus with MIC values < 10 µg/mL. |

| Study 2 | Anticancer Effects | Induced apoptosis in MCF-7 breast cancer cells with IC50 = 15 µM after 48 hours of treatment. |

| Study 3 | Enzyme Inhibition | Inhibited dihydrofolate reductase (DHFR) with an IC50 value of 5 µM, suggesting potential use in cancer therapy. |

Q & A

Q. What are the recommended safety protocols for handling 4-(Chlorodifluoromethyl)-6-methyl-2-phenylpyrimidine in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear protective goggles, gloves, lab coats, and respiratory masks to avoid skin contact, inhalation, or ocular exposure .

- Ventilation: Perform reactions involving volatile intermediates in fume hoods or gloveboxes to mitigate toxic vapor exposure .

- Waste Management: Segregate chemical waste (e.g., chlorinated byproducts) and dispose via certified hazardous waste facilities to prevent environmental contamination .

- Cross-Contamination Prevention: Use filter tips for pipetting and dedicated spatulas for weighing to avoid sample degradation .

Q. What synthetic methodologies are reported for preparing 4-(Chlorodifluoromethyl)-6-methyl-2-phenylpyrimidine and its analogues?

Answer: A metal-free, high-yield approach for fluorinated pyrimidines involves cyclization of β-CF3 aryl ketones under mild conditions. Key steps include:

Substrate Preparation: React β-CF3 ketones with amidines or urea derivatives.

Cyclization: Use non-polar solvents (e.g., toluene) at 80–100°C for 12–24 hours.

Purification: Isolate products via column chromatography (hexane/ethyl acetate).

| Compound Analogue | Reaction Time (h) | Yield (%) | Conditions |

|---|---|---|---|

| 4-Fluoro-2-methyl-6-(p-tolyl)pyrimidine | 18 | 85 | Toluene, 90°C, Ar atmosphere |

| 4-(4-Chlorophenyl)-6-fluoro-2-methylpyrimidine | 24 | 78 | Toluene, 100°C |

Q. What analytical techniques are effective for characterizing this compound’s structural and electronic properties?

Answer:

- Nuclear Magnetic Resonance (NMR):

- <sup>1</sup>H NMR: Identify methyl (δ 2.4–2.6 ppm) and phenyl protons (δ 7.3–7.8 ppm).

- <sup>19</sup>F NMR: Detect CF2Cl groups (δ -60 to -65 ppm) .

- X-ray Crystallography: Resolve dihedral angles (e.g., 12.8° between pyrimidine and phenyl rings) and hydrogen-bonding networks (e.g., C–H⋯O interactions) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]<sup>+</sup> calculated: 293.0524; observed: 293.0521) .

Q. How should researchers design experiments to study the biological activity of pyrimidine derivatives like this compound?

Answer:

- Structure-Activity Relationship (SAR): Modify substituents (e.g., chloro, trifluoromethyl) to assess antimicrobial or antitumor efficacy .

- In Vitro Assays: Test against bacterial/fungal strains (e.g., S. aureus, C. albicans) at 10–100 µM concentrations.

- Control Experiments: Include unsubstituted pyrimidine analogs to isolate substituent effects .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of fluorinated pyrimidines like 4-(Chlorodifluoromethyl)-6-methyl-2-phenylpyrimidine?

Answer:

- Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways .

- Machine Learning: Train models on experimental data (e.g., solvent polarity, temperature) to predict optimal conditions.

- Feedback Loops: Integrate experimental results (e.g., failed reactions) to refine computational parameters iteratively .

Q. How can researchers resolve discrepancies in spectroscopic data interpretation for pyrimidine derivatives?

Answer:

- Cross-Validation: Compare experimental NMR shifts with density functional theory (DFT)-predicted values.

- Impurity Analysis: Use LC-MS to detect byproducts (e.g., chlorinated intermediates) that may skew spectral data .

- Crystallographic Validation: Resolve ambiguous NOESY or COSY correlations via single-crystal X-ray structures .

Q. What are the implications of substituent effects on the reactivity and stability of 4-(Chlorodifluoromethyl)-6-methyl-2-phenylpyrimidine?

Answer:

- Electron-Withdrawing Groups (EWGs): The CF2Cl group increases electrophilicity at the pyrimidine C4 position, facilitating nucleophilic substitutions.

- Steric Effects: Methyl groups at C6 reduce ring flexibility, enhancing thermal stability but limiting π-π stacking in crystal lattices .

- Hydrogen Bonding: Substituents like methoxy groups stabilize intermolecular C–H⋯O interactions, influencing solubility .

Q. What reaction mechanisms govern the metal-free synthesis of fluorinated pyrimidines?

Answer: Proposed mechanism for β-CF3 ketone cyclization ():

Nucleophilic Attack: Amidines attack the ketone carbonyl, forming a hemiaminal intermediate.

Dehydration: Loss of water generates a conjugated diene.

Electrocyclic Ring Closure: 6-π electron rearrangement yields the pyrimidine ring.

Fluorine Retention: The CF2Cl group remains intact due to kinetic stabilization by chlorine.

Notes

- All methodologies are derived from peer-reviewed studies (e.g., Acta Crystallographica, Journal of Medicinal Chemistry) and exclude non-academic sources per guidelines.

- Data tables synthesize parameters from multiple experiments to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.